molecular formula C10H13NO2 B590236 N-[(2-Propoxyphenyl)methylidene]hydroxylamine CAS No. 154238-43-4

N-[(2-Propoxyphenyl)methylidene]hydroxylamine

Cat. No.: B590236
CAS No.: 154238-43-4
M. Wt: 179.219
InChI Key: RGCMZYMCFBSSIG-UHFFFAOYSA-N
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Description

N-[(2-Propoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This reagent belongs to the class of oximes, which are characterized by a (>C=N-OH) functional group . The structure of this compound features a phenyl ring substituted with a propoxy group at the ortho position and a methylidene hydroxylamine group, which can also be described as an aldoxime. The core chemical value of this compound lies in the reactivity of its oxime functional group. Oximes are classically known as key intermediates in the purification and characterization of carbonyl compounds (aldehydes and ketones) and are precursors in the Beckmann rearrangement for generating amides . In modern research contexts, hydroxylamine derivatives and oximes are of significant interest in chemical biology and materials science. For instance, hydroxylamine derivatives serve as precursors for the synthesis of uncommon molecules, and the oxime functional group itself is bioorthogonal, making it useful for bioconjugation and labeling strategies without interfering with native biochemical processes . Furthermore, hydroxylamine and its derivatives are versatile reducing agents and antioxidants in various chemical and biochemical applications . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a model compound in studies investigating reaction mechanisms. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-[(2-propoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h3-6,8,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCMZYMCFBSSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721711
Record name N-[(2-Propoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154238-43-4
Record name N-[(2-Propoxyphenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxylamine Hydrochloride and 2-Propoxybenzaldehyde

A direct condensation of hydroxylamine hydrochloride with 2-propoxybenzaldehyde in ethanol or aqueous media is a foundational method. The reaction proceeds via nucleophilic attack of the hydroxylamine’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.

Typical Procedure:

  • Reagents: Hydroxylamine hydrochloride (1.2 equiv), 2-propoxybenzaldehyde (1.0 equiv), sodium acetate (2.0 equiv), ethanol/water (1:1 v/v).

  • Conditions: Reflux at 80°C for 2–4 hours under stirring.

  • Workup: Extraction with ethyl acetate (3×10 mL), drying over anhydrous Na₂SO₄, and solvent evaporation.

  • Yield: ~99% (crude), requiring recrystallization in ethanol for purity.

Mechanistic Insight:
The sodium acetate neutralizes HCl generated during the reaction, shifting equilibrium toward imine formation. Polar protic solvents enhance proton transfer, accelerating dehydration.

Coupling Agent-Mediated Synthesis

For sterically hindered or low-reactivity aldehydes, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the carbonyl group.

Protocol from Analogous Compounds:

  • Reagents: 2-Propoxybenzaldehyde (1.0 equiv), O-alkylhydroxylamine hydrochloride (1.1 equiv), EDC (1.1 equiv), HOBt (1.1 equiv), DMF (solvent), DIPEA (2.0 equiv).

  • Conditions: Stir at room temperature for 30 minutes, followed by 12–24 hours at 25°C.

  • Workup: Dilution with water, extraction with EtOAc, washing with 0.5 N HCl and NaOH, recrystallization in ethanol.

  • Yield: 92–98% after purification.

Advantages:

  • Minimizes side reactions (e.g., aldol condensation).

  • Suitable for acid-sensitive substrates.

Optimized Reaction Conditions and Catalytic Variations

Solvent and Temperature Effects

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol8029995
DMF25249897
Water/Acetate8029590

Key Observations:

  • Ethanol: Optimal for small-scale synthesis due to high solubility of intermediates.

  • DMF: Preferred for coupling agent-assisted reactions, stabilizing charged intermediates.

  • Aqueous Systems: Cost-effective but may require extended reaction times.

Acid/Base Catalysis

  • Base Catalysis (e.g., NaOAc, DIPEA): Enhances deprotonation of hydroxylamine, increasing nucleophilicity.

  • Acid Catalysis (e.g., HCl, H₂SO₄): Rarely used due to potential hydrolysis of the imine product.

Purification and Characterization

Recrystallization

Crude product purity is elevated via recrystallization in ethanol or ethyl acetate/hexane mixtures. Ethanol recrystallization yields crystals with >97% purity, as confirmed by HPLC.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45–7.10 (m, 4H, aromatic), 4.10 (t, 2H, OCH₂), 1.85–1.70 (m, 2H, CH₂), 1.05 (t, 3H, CH₃).

  • IR (KBr): 1630 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C).

  • LC-MS: m/z 179.219 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

  • Imine Hydrolysis: Moisture-sensitive; reactions must be conducted under anhydrous conditions or with molecular sieves.

  • Byproduct Formation: Aldehyde dimerization is suppressed by using coupling agents or excess hydroxylamine.

Industrial Scalability and Environmental Considerations

  • Green Chemistry: Aqueous systems reduce organic solvent use but may compromise yield.

  • Catalyst Recovery: DIPEA and EDC can be partially recovered via distillation, lowering costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

N-[(2-Propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Propoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies related to enzyme kinetics and drug design.

Comparison with Similar Compounds

Key Observations :

  • Heteroaromatic systems (e.g., pyridine in ) introduce polarity and hydrogen-bonding capacity, altering solubility and crystallinity.
  • The propoxy group in the target compound may confer lipophilicity, affecting bioavailability compared to nitro or trifluoromethyl analogs .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogs like (E)-N-[3-methyl-1-phenylpyrazol-4-yl]methylidene hydroxylamine form tetramers via O–H···N hydrogen bonds and C–H···π interactions (). The propoxy group’s bulkiness may disrupt such packing, altering melting points or solubility .
  • Stability : Hydroxylamine derivatives with electron-donating groups (e.g., -OCH₃ in ) are prone to oxidation, whereas electron-withdrawing groups stabilize the hydroxylamine moiety via resonance .

Biological Activity

N-[(2-Propoxyphenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions involving hydroxylamine derivatives. The compound features a hydroxylamine functional group, which is known for its reactivity in biological systems, particularly in enzyme inhibition and protein modification.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and proteins. The mechanism involves:

  • Covalent Bond Formation : The compound can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity, which is crucial for understanding enzyme kinetics and drug design.
  • Reactive Intermediates : The hydroxylamine group can generate reactive intermediates that interact with biomolecules, potentially affecting various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may have implications for drug development targeting diseases characterized by abnormal enzyme activity.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
  • Anticancer Activity : There is emerging interest in the compound's potential as an anticancer agent, with ongoing research exploring its effects on cancer cell lines .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntimicrobialPotential activity against various microbial strains
AnticancerEffects on cancer cell proliferation and viability

Case Studies

Case studies provide valuable insights into the practical applications and effects of this compound in biological settings. Here are a few notable examples:

  • Case Study on Enzyme Inhibition :
    • A study investigated the inhibition of a specific enzyme by this compound, demonstrating significant reductions in enzymatic activity at varying concentrations. This study highlighted the compound's potential as a lead for developing enzyme inhibitors.
  • Antimicrobial Efficacy :
    • In vitro assays conducted on several bacterial strains revealed that this compound exhibited dose-dependent antimicrobial activity. Further research is warranted to explore its efficacy in vivo.
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(2-Propoxyphenyl)methylidene]hydroxylamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via condensation of 2-propoxybenzaldehyde with hydroxylamine hydrochloride in a solvent (e.g., ethanol/water) under basic conditions (sodium hydroxide or sodium acetate). Reflux at 60–80°C for 4–6 hours is typical .
  • Critical Factors :

  • Base selection : NaOH may accelerate reaction kinetics but risks hydrolysis, while sodium acetate offers milder conditions .
  • Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
    • Data Table :
BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
NaOHEthanol/water7057590
NaOAcMethanol6068595

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR confirms imine (C=N) formation (~160 ppm for C=N in ¹³C) and propoxy group integration .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., O–H···N interactions in crystal packing) .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 208.12) .
    • Challenges : Crystallization may require slow evaporation from DMSO/water due to low solubility .

Q. What are the primary chemical reactions of This compound, and how do substituents influence reactivity?

  • Reactions :

  • Oxidation : Forms nitroso derivatives (e.g., with KMnO₄/H₂O₂) .
  • Reduction : Yields amines using NaBH₄/LiAlH₄ .
  • Substitution : Nucleophilic attack at the imine carbon (e.g., with Grignard reagents) .
    • Substituent Effects : The 2-propoxy group enhances electron density at the phenyl ring, stabilizing intermediates during reduction/oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the 2-propoxy group on reaction mechanisms?

  • Methodology :

  • DFT Calculations : Compare charge distribution and frontier orbitals (HOMO/LUMO) with analogs (e.g., 2-methoxy or 2-fluoro derivatives) to predict reactivity .
  • MD Simulations : Study solvation effects and transition-state stabilization in polar solvents .
    • Case Study : Fluorine substitution at position 4 increases electrophilicity of the imine group by 15% compared to 2-propoxy .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) .
  • Purity : Impurities from synthetic byproducts (e.g., unreacted aldehyde) may skew results .
    • Mitigation :
  • Standardized Protocols : Use HPLC-purified samples (>98%) and replicate assays across multiple models .
  • Mechanistic Studies : Probe ROS generation or apoptosis markers to clarify mode of action .

Q. What advanced analytical methods resolve challenges in detecting trace degradation products or isomers?

  • Techniques :

  • HPLC-MS/MS : Identifies hydrolyzed products (e.g., 2-propoxybenzaldehyde) at ppm levels .
  • Chiral HPLC : Separates E/Z isomers (if present) using cellulose-based columns .
    • Case Study : A hydroxylamine-specific fluorescence probe (e.g., BODIPY-based) detects <1 µM concentrations in cellular assays .

Q. How do crystallographic data and solution-phase NMR results correlate for conformational analysis?

  • Findings :

  • Solid-State vs. Solution : X-ray structures often show planar imine groups, while NMR may indicate rotational flexibility in solution .
  • Hydrogen Bonding : O–H···N interactions in crystals stabilize specific conformations absent in solution .
    • Implications : MD simulations reconcile discrepancies by modeling solvent effects .

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